molecular formula C20H16N2OS B11099936 (2Z)-6,7-dimethyl-2-[(2E)-3-phenylprop-2-en-1-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-6,7-dimethyl-2-[(2E)-3-phenylprop-2-en-1-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11099936
M. Wt: 332.4 g/mol
InChI Key: RCIGVFCOPPNWTE-CVCOPPNTSA-N
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Description

(2Z)-6,7-dimethyl-2-[(2E)-3-phenylprop-2-en-1-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a heterocyclic compound that belongs to the class of thiazolo[3,2-a]benzimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6,7-dimethyl-2-[(2E)-3-phenylprop-2-en-1-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with α-bromoacetophenone to form an intermediate, which then undergoes cyclization with thiourea to yield the desired thiazolo[3,2-a]benzimidazole core . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for achieving high purity and yield in industrial settings .

Mechanism of Action

The mechanism of action of (2Z)-6,7-dimethyl-2-[(2E)-3-phenylprop-2-en-1-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-6,7-dimethyl-2-[(2E)-3-phenylprop-2-en-1-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is unique due to its specific substituents and the resulting chemical properties. Its ability to undergo various chemical reactions and its significant biological activities make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H16N2OS

Molecular Weight

332.4 g/mol

IUPAC Name

(2Z)-6,7-dimethyl-2-[(E)-3-phenylprop-2-enylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C20H16N2OS/c1-13-11-16-17(12-14(13)2)22-19(23)18(24-20(22)21-16)10-6-9-15-7-4-3-5-8-15/h3-12H,1-2H3/b9-6+,18-10-

InChI Key

RCIGVFCOPPNWTE-CVCOPPNTSA-N

Isomeric SMILES

CC1=CC2=C(C=C1C)N3C(=O)/C(=C/C=C/C4=CC=CC=C4)/SC3=N2

Canonical SMILES

CC1=CC2=C(C=C1C)N3C(=O)C(=CC=CC4=CC=CC=C4)SC3=N2

Origin of Product

United States

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